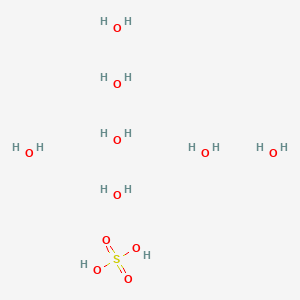
Sulphate heptahydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sulphate heptahydrate refers to a class of compounds where a sulphate salt is combined with seven molecules of water. These compounds are often used in various industrial and scientific applications due to their unique properties. Examples include magnesium this compound (commonly known as Epsom salt) and zinc this compound. These compounds are typically crystalline and can be found in various forms depending on the metal ion they are associated with.
Preparation Methods
Synthetic Routes and Reaction Conditions
Sulphate heptahydrate compounds can be synthesized through various chemical reactions. For instance, zinc this compound can be prepared by reacting zinc carbonate with sulphuric acid: [ \text{ZnCO}_3 + \text{H}_2\text{SO}_4 \rightarrow \text{ZnSO}_4 + \text{H}_2\text{O} + \text{CO}_2 ] The resulting zinc sulphate solution is then crystallized to form zinc this compound .
Magnesium this compound can be produced by reacting magnesium oxide or magnesium carbonate with sulphuric acid. The solution is then evaporated to obtain the heptahydrate form .
Industrial Production Methods
Industrial production of this compound compounds often involves large-scale reactions and purification processes. For example, magnesium this compound is produced by reacting magnesium chloride bittern from salt lakes with sulphuric acid, followed by crystallization and purification steps .
Chemical Reactions Analysis
Types of Reactions
Sulphate heptahydrate compounds undergo various chemical reactions, including:
Dehydration: Heating these compounds can remove the water molecules, converting them to their anhydrous forms.
Hydrolysis: In aqueous solutions, these compounds can dissociate into their constituent ions.
Redox Reactions: Some this compound compounds, like ferrous this compound, can participate in redox reactions.
Common Reagents and Conditions
Common reagents used with this compound compounds include acids (e.g., sulphuric acid) for synthesis and bases for neutralization reactions. Conditions such as temperature and pH can significantly affect the reactions.
Major Products Formed
The major products formed from reactions involving this compound compounds depend on the specific reaction. For instance, dehydration of magnesium this compound yields anhydrous magnesium sulphate, while hydrolysis in water produces magnesium and sulphate ions .
Scientific Research Applications
Sulphate heptahydrate compounds have numerous applications in scientific research:
Chemistry: Used as reagents in various chemical reactions and as standards in analytical chemistry.
Biology: Magnesium this compound is used in cell culture media and as a nutrient supplement.
Medicine: Magnesium this compound is used as a laxative and to treat magnesium deficiency.
Mechanism of Action
The mechanism of action of sulphate heptahydrate compounds varies depending on their application. For example, magnesium sulphate acts as an anticonvulsant by inhibiting action potentials in myometrial muscle cells, reducing the frequency and force of contractions . In water treatment, zinc sulphate acts as a coagulant by neutralizing charges on suspended particles, allowing them to aggregate and settle .
Comparison with Similar Compounds
Sulphate heptahydrate compounds can be compared with other hydrates and anhydrous sulphates:
Magnesium this compound vs. Anhydrous Magnesium Sulphate: The heptahydrate form contains water molecules, making it more soluble and easier to handle in certain applications.
Zinc this compound vs. Zinc Sulphate Monohydrate: The heptahydrate form has more water molecules, affecting its solubility and reactivity.
List of Similar Compounds
- Magnesium this compound (Epsom salt)
- Zinc this compound
- Ferrous this compound
- Copper sulphate pentahydrate (similar in terms of being a hydrated sulphate)
These comparisons highlight the unique properties and applications of this compound compounds.
Properties
CAS No. |
642485-72-1 |
|---|---|
Molecular Formula |
H16O11S |
Molecular Weight |
224.19 g/mol |
IUPAC Name |
sulfuric acid;heptahydrate |
InChI |
InChI=1S/H2O4S.7H2O/c1-5(2,3)4;;;;;;;/h(H2,1,2,3,4);7*1H2 |
InChI Key |
RVUXIPACAZKWHU-UHFFFAOYSA-N |
Canonical SMILES |
O.O.O.O.O.O.O.OS(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


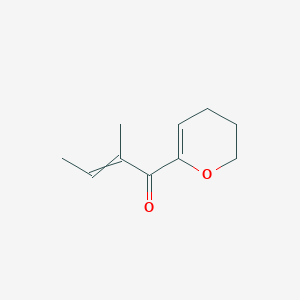

![5H-Benzo[a]phenoxazin-5-one, 9-(dimethylamino)-3-(2-propynyloxy)-](/img/structure/B12583935.png)
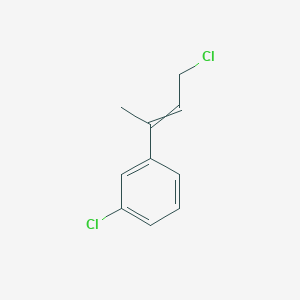
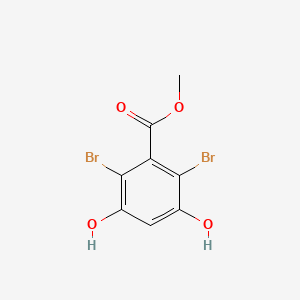

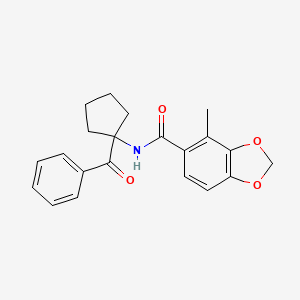
![Ethyl 2-[(benzenecarbothioyl)sulfanyl]butanoate](/img/structure/B12583968.png)
![1-Oxa-7-azaspiro[4.4]nonan-6-one,9-methylene-7-(phenylmethyl)-2-[(triphenylmethoxy)methyl]-,(2S,5S)-](/img/structure/B12583973.png)
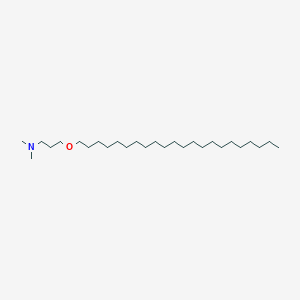
![2-[3-(Triphenylmethoxy)propyl]-1H-benzimidazole](/img/structure/B12583978.png)
![1,4-Bis[2'-(pyridin-2-yl)[1,1'-biphenyl]-4-yl]phthalazine](/img/structure/B12583987.png)
![3-[2-[(3,5-diamino-1H-pyrazol-4-yl)diazenyl]phenyl]-1H-quinoxalin-2-one](/img/structure/B12583988.png)
![2-{[6-Ethyl-2-(3-methylphenyl)-4-quinazolinyl]sulfanyl}-N-propylacetamide](/img/structure/B12583998.png)
